molecular formula C9H8ClFN2O2 B3097884 3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 1322749-72-3

3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B3097884
CAS No.: 1322749-72-3
M. Wt: 230.62
InChI Key: FPVHHEXJDFDLOU-UHFFFAOYSA-N
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Description

3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H8ClFN2O2 and its molecular weight is 230.62. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

  • The compound has been utilized in the synthesis of various heterocyclic compounds. For example, Levov et al. (2011) reported the use of 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides in modifying chitosan, a natural biopolymer, by introducing ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into glucosamine units of the polymer (Levov et al., 2011).

Fluorescent Properties

  • The compound has been studied for its fluorescent properties, which are important in the development of biomarkers and photochemical sensors. Velázquez-Olvera et al. (2012) synthesized a series of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines to evaluate their fluorescence emission. It was found that these compounds emitted light in various solvents and in acidic and alkaline media, indicating their potential use as fluorescent probes (Velázquez-Olvera et al., 2012).

Biological Activity

  • While specific information on the biological activity of 3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is limited, related compounds have been studied for their biological activities. For instance, Abignente et al. (1982, 1984) explored the anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities of similar heterocyclic compounds, indicating a potential area of research for the compound (Abignente et al., 1982); (Abignente et al., 1984).

Application in Organic Synthesis

  • The compound and its derivatives are used in organic synthesis. Sokolov et al. (2009) described the preparation of 3-fluoro-2-trifluoromethylimidazo[1,2-a]pyridines, showcasing the compound's role in the synthesis of other chemically interesting structures (Sokolov et al., 2009).

Properties

IUPAC Name

3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.ClH/c1-5-2-3-12-6(4-5)11-7(8(12)10)9(13)14;/h2-4H,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVHHEXJDFDLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322749-72-3
Record name 3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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